Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate
Description
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
methyl 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-13-6-5-10(7-11(13)14(16)17-3)12-8-19-9(2)15-12/h5-8H,4H2,1-3H3 |
InChI Key |
OHBKTTFDQDYYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Ethoxy-5-(2-Methylthiazol-4-yl)Benzoic Acid
The most direct route involves esterifying 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid with methanol under acidic or basic conditions. In a typical procedure, the carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which subsequently reacts with methanol to yield the ester. This method achieves moderate yields (65–75%) but requires stringent moisture control to prevent hydrolysis of the acyl chloride intermediate. Alternative approaches employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane, which enhances selectivity and reduces side reactions.
Cyclocondensation of α-Bromoacetophenone Derivatives
A more widely adopted strategy involves the cyclocondensation of α-bromoacetyl-substituted benzoates with thioamides. For example, 2-ethoxy-5-(α-bromoacetyl)benzoic acid reacts with 2-methylthiazole-4-carbothioamide in ethanol under reflux to form the thiazole ring. This method leverages the nucleophilic attack of the thiol group on the α-carbon of the bromoacetyl moiety, followed by intramolecular cyclization. Yields range from 60% to 85%, depending on the stoichiometry of the thioamide and reaction duration.
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) accelerate the cyclocondensation by stabilizing the transition state, while elevated temperatures (80–100°C) reduce reaction times from 24 hours to 8–12 hours. However, prolonged heating in DMF may lead to decomposition, necessitating precise temperature control.
Catalytic Methods and Reaction Engineering
Acid-Catalyzed Esterification
Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used catalysts for direct esterification. In a representative protocol, 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid is refluxed with methanol and H₂SO₄ (1–2 mol%) for 6–8 hours, achieving yields of 70–80%. The catalytic cycle involves protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction efficiency by enabling rapid and uniform heating. A study demonstrated that esterification under microwave conditions (100°C, 300 W) reduces the reaction time to 15–30 minutes with yields comparable to conventional methods. This technique minimizes thermal degradation, particularly for heat-sensitive thiazole derivatives.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves this compound from impurities, with retention times typically around 8.2 minutes. Method validation confirms a linear response (R² > 0.999) over concentrations of 0.1–10 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 8.21 (s, 1H, aromatic), δ 7.89 (d, J = 8.4 Hz, 1H, aromatic), δ 4.42 (q, J = 7.0 Hz, 2H, OCH₂CH₃), and δ 2.72 (s, 3H, CH₃-thiazole). These peaks confirm the integration of the ethoxy and thiazole substituents.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid-catalyzed esterification | 75 | 98 | 8 hours | Moderate |
| Cyclocondensation | 85 | 97 | 12 hours | High |
| Microwave-assisted | 80 | 99 | 0.5 hours | Limited |
The cyclocondensation route offers superior yields and scalability, making it preferable for industrial applications, whereas microwave synthesis excels in research settings requiring rapid turnover .
Chemical Reactions Analysis
Types of Reactions
Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research indicates that Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate exhibits notable antimicrobial and antifungal properties. Studies have demonstrated its efficacy against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's interaction with specific molecular targets may modulate enzyme activity or receptor functions, enhancing its therapeutic potential.
Materials Science Applications
This compound can also serve as a precursor in the synthesis of more complex materials. Its unique structure allows for the modification of functional groups, making it valuable in developing novel materials with specific properties. This versatility is particularly relevant in polymer chemistry and nanotechnology, where tailored materials are required for various applications.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers found that it significantly inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Study 2: Synthesis and Derivatives
The synthesis of this compound typically involves the esterification of 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid with methanol, catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. This synthetic route allows for the efficient production of high-purity compounds suitable for further biological testing. Variations in substituents have been explored to enhance biological activity, leading to the identification of derivatives with improved efficacy against specific pathogens.
Mechanism of Action
The mechanism of action of Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
- Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate : Contains a methyl ester, ethoxy group (electron-donating), and a 2-methylthiazole ring (electron-withdrawing heterocycle). The thiazole moiety may confer enhanced binding affinity in biological systems .
- Simple alkyl benzoates (e.g., methyl benzoate, ethyl benzoate): Lack heterocyclic substituents and complex functionalization, resulting in simpler odor profiles (e.g., methyl benzoate’s cananga-like scent) and lower molecular weights .
- Benzyl benzoate : Includes a benzyl ester group, contributing to its balsamic odor and use in cosmetics and pharmaceuticals .
Table 1: Key Structural and Physical Properties
Biological Activity
Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a benzoate moiety linked to a thiazole ring, which is known for its diverse biological properties.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. This compound may share this characteristic due to the presence of the thiazole ring, which has been associated with antibacterial and antifungal activities. For instance, thiazole derivatives have demonstrated efficacy against various pathogens, including Candida albicans and Aspergillus niger .
Anticancer Properties
The compound's potential as an anticancer agent is noteworthy. Thiazole derivatives have been reported to inhibit key proteins involved in cancer cell proliferation. Specifically, studies indicate that certain thiazole compounds can inhibit the HSET (KIFC1) protein, which is crucial for cancer cell survival by facilitating proper centrosome clustering . This inhibition can lead to the induction of multipolar mitotic spindles, resulting in cell death in cancer cells.
Neuroprotective Effects
Thiazole compounds have also been explored for their neuroprotective properties. Some derivatives have shown promise in protecting neuronal cells from damage and may mimic GABAergic activity, which is beneficial in treating neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : By disrupting normal mitotic processes in cancer cells, it can trigger apoptosis.
- Antioxidant Activity : Thiazole derivatives often exhibit antioxidant properties that can protect cells from oxidative stress.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate, and how can its purity be optimized?
- Methodology :
- Step 1 : Start with a benzoic acid derivative (e.g., 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid, CAS 65032-66-8, as referenced in ) and employ esterification via methanol under acidic catalysis (e.g., H₂SO₄ or HCl).
- Step 2 : Purify intermediates using recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
Q. How can the chemical structure of this compound be unequivocally confirmed?
- Analytical Workflow :
- 1H NMR : Verify the presence of characteristic signals: ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–4.1 ppm for OCH₂), methylthiazole protons (δ 2.6 ppm for CH₃, δ 7.1–7.3 ppm for thiazole-H), and benzoate aromatic protons (δ 7.5–8.2 ppm) .
- LC-MS : Confirm molecular ion peak (m/z ~291.3 for C₁₄H₁₅NO₃S) and rule out sulfoxide/sulfone contaminants using high-resolution MS .
- FT-IR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the pharmacological activity of this compound?
- Key Factors :
- Target Selection : Prioritize assays based on structural analogs (e.g., 1,2,4-triazole and thiazole derivatives with antimicrobial/anti-inflammatory activity, as in and ).
- Dose Optimization : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish IC₅₀ values.
- Mechanistic Studies : Use molecular docking to predict interactions with targets like cyclooxygenase (COX-2) or bacterial enzymes (e.g., dihydrofolate reductase) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : If NMR shows unexpected splitting patterns (e.g., ethoxy group), consider:
- Steric Hindrance : Rotameric effects from the thiazole ring; use variable-temperature NMR to confirm .
- Impurity Analysis : Compare with reference spectra of synthetic intermediates (e.g., ’s 2-(2-methylthiazol-4-yl)benzoic acid).
Q. What strategies are effective for analyzing metabolic stability of this compound in preclinical studies?
- In Vitro Models :
- Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites (e.g., ester hydrolysis to benzoic acid derivatives).
- Monitor via UPLC-QTOF-MS for accurate mass identification .
- Challenges : Thiazole rings may undergo CYP450-mediated oxidation; confirm using CYP isoform-specific inhibitors .
Methodological Challenges
Q. How should researchers address the lack of toxicological data for this compound in early-stage studies?
- Risk Mitigation :
- Follow OECD guidelines for acute toxicity (e.g., oral/dermal LD₅₀ in rodents) and prioritize in vitro genotoxicity assays (Ames test, micronucleus assay) .
- Use structural alerts: The methylthiazole group may pose neurotoxicity risks; screen for acetylcholinesterase inhibition .
- Documentation : Reference Safety Data Sheet (SDS) precautions (e.g., PPE requirements, hazard codes: H302, H312, H332) .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Software Recommendations :
- logP/Dissolution : Use MarvinSketch or ACD/Labs with atomic contribution models.
- pKa Prediction : SPARC or ADMET Predictor™ to estimate ester hydrolysis rates under physiological conditions .
- Validation : Cross-check with experimental HPLC retention times (logD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
